molecular formula C8H5BrN2O2 B13029833 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1638768-70-3

6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B13029833
CAS No.: 1638768-70-3
M. Wt: 241.04 g/mol
InChI Key: NVDVDKLBBLHDER-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position, a pyrrolo[2,3-b]pyridine core, and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives followed by carboxylation. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The bromination and carboxylation steps are optimized for large-scale synthesis, often employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

1638768-70-3

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)

InChI Key

NVDVDKLBBLHDER-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)C(=O)O

Origin of Product

United States

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